

# Head-to-head study of citrulline malate vs racemic citrulline.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Citrulline, (+-)-

Cat. No.: B556060

[Get Quote](#)

## Head-to-Head Comparison: L-Citrulline vs. Citrulline Malate

A Guide for Researchers and Drug Development Professionals

### Introduction

In the landscape of performance-enhancing compounds and therapeutic agents, L-citrulline and its salt form, citrulline malate, have garnered significant attention. Both are precursors to L-arginine, the substrate for nitric oxide synthase (NOS), and thus play a crucial role in nitric oxide (NO) production. NO is a critical signaling molecule involved in vasodilation, blood flow regulation, and mitochondrial respiration. While often used interchangeably in dietary supplements, the addition of malate—an intermediate in the tricarboxylic acid (TCA) or Krebs cycle—to L-citrulline has been theorized to offer synergistic effects on energy production and fatigue resistance. This guide provides an objective, data-driven comparison of L-citrulline and citrulline malate, focusing on their performance in head-to-head studies, and details the experimental protocols used to evaluate their efficacy. It is important to note that the term "racemic citrulline" is not commonly used in the scientific literature for these comparisons; the primary distinction is between the pure L-citrulline amino acid and its combination with malic acid.

### Comparative Performance Data

Direct head-to-head studies comparing L-citrulline (LC) and citrulline malate (CM) are limited but provide valuable insights. A key study in this area is a 6-week randomized, double-blind, placebo-controlled trial involving resistance-trained men. The findings from this and other relevant studies are summarized below.

Parameter	L-Citrulline (LC)	Citrulline Malate (CM)	Placebo (PL)	Key Findings
Upper Body Muscular Endurance	Significant improvement vs. PL	Significant improvement vs. PL	No significant change	Both LC and CM were effective in increasing repetitions to failure in upper body exercises compared to placebo. There was no significant difference between the LC and CM groups. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Lower Body Muscular Endurance	Trend towards improvement vs. PL	No significant difference vs. PL	No significant change	LC showed a trend for improving lower body repetitions to failure, but the difference was not statistically significant. <a href="#">[1]</a> <a href="#">[2]</a>
Post-Exercise Nitric Oxide (NOx) Levels	Significant increase	Significant increase	No significant change	Both supplementation groups showed a significant increase in post-exercise nitric oxide metabolites compared to placebo, with no significant difference

between LC and CM.[1][3]

Neither LC nor CM supplementation resulted in significant changes in maximal strength in the bench press or hack squat.[2]

Muscular Strength (1-Repetition Maximum)

No significant difference vs. PL

No significant difference vs. PL

No significant change

Blood Lactate and Urea

No significant difference between groups

No significant difference between groups

No significant difference between groups

Blood lactate and urea levels did not differ significantly between the supplementation and placebo groups post-exercise.[2]

## Experimental Protocols

### Chronic Supplementation and Resistance Training Performance

This section details the methodology from a key 6-week, double-blind, placebo-controlled trial comparing L-citrulline and citrulline malate.

#### 1. Study Design and Participants:

- Design: A randomized, double-blind, placebo-controlled trial.[1][3]
- Participants: Thirty-three resistance-trained men were randomly assigned to one of three groups.[1][2][3]

## 2. Supplementation Protocol:

- L-Citrulline (LC) Group: Ingested 8 grams of L-citrulline daily.[\[1\]](#)[\[3\]](#)
- Citrulline Malate (CM) Group: Ingested 12 grams of citrulline malate daily (in a 2:1 ratio of L-citrulline to malate, providing approximately 8 grams of L-citrulline).[\[2\]](#)[\[3\]](#)
- Placebo (PL) Group: Ingested a placebo.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Duration: Supplementation occurred daily for six weeks.[\[1\]](#)[\[3\]](#)

## 3. Resistance Training Program:

- Participants in all groups followed the same resistance exercise program four times per week for the six-week duration.[\[2\]](#)

## 4. Outcome Measures and Assessment:

- Muscular Endurance: Assessed by the number of repetitions performed to failure in three sets of hack squats, leg extensions, barbell bench presses, and machine incline chest presses. The load was set at the participant's 10-repetition maximum or 75% of their 1-repetition maximum.[\[2\]](#)
- Muscular Strength: One-repetition maximum (1RM) was determined for the hack squat and barbell bench press.
- Blood Biomarkers: Blood samples were collected immediately after workouts to measure levels of nitric oxide metabolites (NOx), lactate, and urea.[\[2\]](#)

# Representative Protocol for Plasma Amino Acid Analysis

The quantification of plasma L-citrulline and L-arginine is crucial for pharmacokinetic assessments. A common method is High-Performance Liquid Chromatography (HPLC).

## 1. Sample Preparation:

- Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

- Plasma is separated by centrifugation.
- Plasma samples are deproteinized, typically using an acid such as trichloroacetic acid, followed by heat.[4]

## 2. Derivatization:

- Amino acids are derivatized to allow for detection. A common derivatizing agent is phenyl-isothiocyanate (PITC).[4]

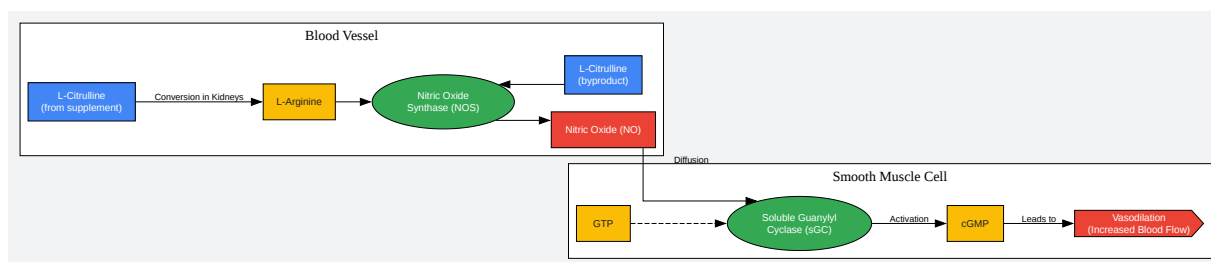
## 3. HPLC Analysis:

- Chromatography: Reverse-phase HPLC (RP-HPLC) is used to separate the derivatized amino acids.[4][5]
- Detection: An ultraviolet (UV) detector is used to quantify the separated amino acids.[4]
- Quantification: The concentration of L-citrulline and L-arginine is determined by comparing the peak areas to those of known standards. The linearity for both amino acids has been shown to be excellent ( $R^2 > 0.9999$ ) in a range of 0 to at least 1000 micromol/L.[4]

# Signaling Pathways and Mechanisms of Action

## Nitric Oxide (NO) Synthesis Pathway

L-citrulline supplementation increases the bioavailability of L-arginine, the substrate for nitric oxide synthase (NOS) enzymes. This pathway is central to the vasodilatory effects of both L-citrulline and citrulline malate.

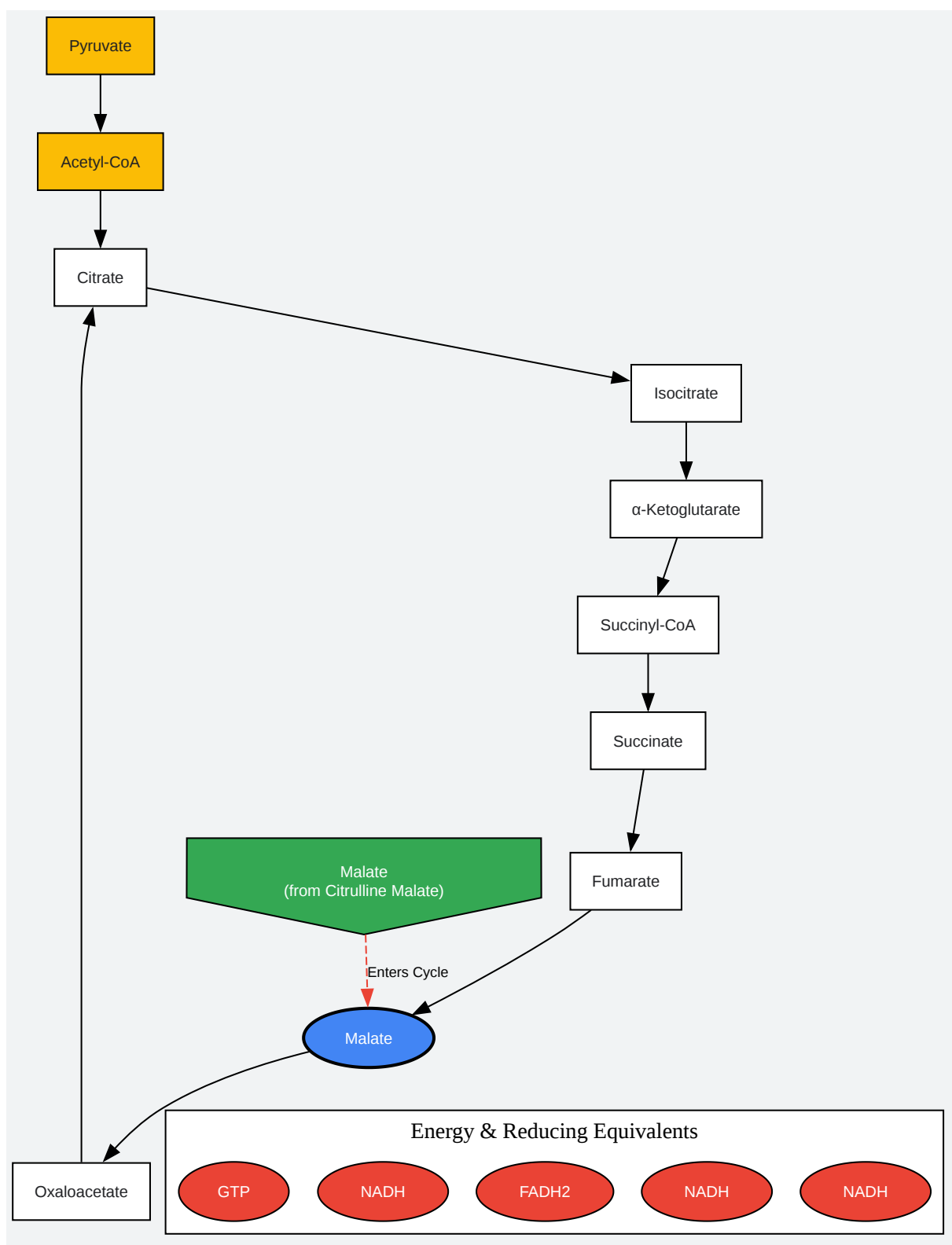


[Click to download full resolution via product page](#)

Caption: Nitric Oxide (NO) synthesis from L-Citrulline supplementation.

## Role of Malate in the Krebs Cycle

The malate component of citrulline malate is an intermediate in the Krebs (TCA) cycle. It is hypothesized that providing exogenous malate can enhance aerobic energy production.



[Click to download full resolution via product page](#)

Caption: Entry of Malate into the Krebs (TCA) Cycle.



## Conclusion

The available head-to-head evidence suggests that both L-citrulline and citrulline malate are effective at increasing nitric oxide production and enhancing upper body muscular endurance in trained individuals.[1][3] When equivalent doses of L-citrulline are consumed, the addition of malate does not appear to provide a significant additive benefit for the performance outcomes measured in the primary long-term study.[2] However, the potential for malate to influence other aspects of metabolism, such as fatigue resistance in different exercise modalities, warrants further investigation. For researchers and drug development professionals, the choice between L-citrulline and citrulline malate may depend on the specific therapeutic or performance target. L-citrulline offers a more direct approach to increasing L-arginine and NO synthesis, while citrulline malate provides an additional metabolic substrate that may be relevant in contexts of aerobic energy demand. Further direct comparative studies, particularly focusing on pharmacokinetics and a broader range of performance metrics, are needed to fully elucidate the distinct roles of these two compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Changes in resistance training performance, rating of perceived exertion, and blood biomarkers after six weeks of supplementation with L-citrulline vs. L-citrulline DL-malate in resistance-trained men: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- To cite this document: BenchChem. [Head-to-head study of citrulline malate vs racemic citrulline.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b556060#head-to-head-study-of-citrulline-malate-vs-racemic-citrulline>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)